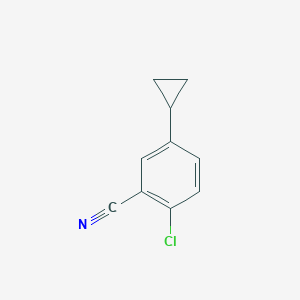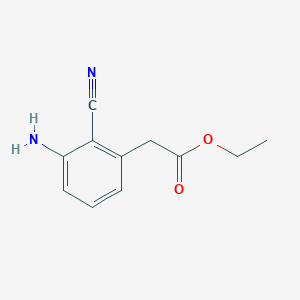![molecular formula C11H26N2OSi B13694077 (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is a chiral amine compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine typically involves the protection of the hydroxyl group of a precursor molecule with a TBDMS group. This is followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction parameters and can be scaled up for industrial applications.
化学反应分析
Types of Reactions
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized pyrrolidine compounds.
科学研究应用
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing the compound to selectively interact with its target. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, facilitating the compound’s binding to its target and exerting its effects.
相似化合物的比较
Similar Compounds
®-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine: The enantiomer of the compound, which may have different biological activities.
tert-Butyldimethylsilyl-protected alcohols: Compounds with similar protective groups but different core structures.
Pyrrolidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is unique due to its specific combination of a chiral pyrrolidine ring and a TBDMS protective group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C11H26N2OSi |
|---|---|
分子量 |
230.42 g/mol |
IUPAC 名称 |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-amine |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-9-10-7-6-8-13(10)12/h10H,6-9,12H2,1-5H3 |
InChI 键 |
BOEKSYFDBLLOIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



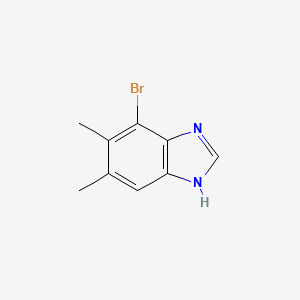


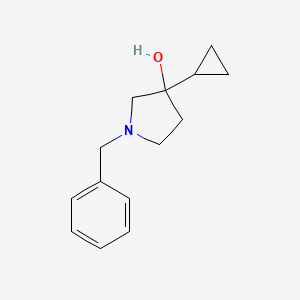
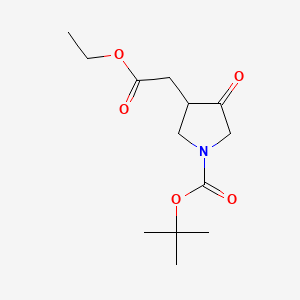

![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
